molecular formula C8H8O4 B079165 4-(Furan-2-yl)-4-oxobutanoic acid CAS No. 10564-00-8

4-(Furan-2-yl)-4-oxobutanoic acid

Cat. No.: B079165
CAS No.: 10564-00-8
M. Wt: 168.15 g/mol
InChI Key: WVIZXFWNDLSDAW-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-4-oxobutanoic acid is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

4-(Furan-2-yl)-4-oxobutanoic acid can be synthesized through several methods. One common synthetic route involves the condensation of furfural with malonic acid in the presence of a base, followed by decarboxylation. Another method includes the reaction of furan-2-carboxylic acid with acetic anhydride and a catalyst to form the desired product . Industrial production methods often involve the use of biomass-derived furfural as a starting material, which is then subjected to various chemical transformations to yield this compound .

Comparison with Similar Compounds

4-(Furan-2-yl)-4-oxobutanoic acid can be compared with other furan derivatives such as furan-2-carboxylic acid and furan-2,5-dicarboxylic acid. While all these compounds share the furan ring structure, this compound is unique due to the presence of a ketone group at the fourth position, which imparts distinct reactivity and properties . Similar compounds include:

Properties

IUPAC Name

4-(furan-2-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIZXFWNDLSDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395622
Record name 4-(furan-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10564-00-8
Record name 4-(furan-2-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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